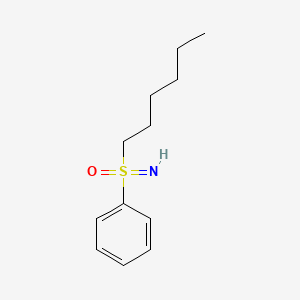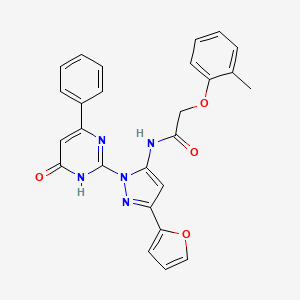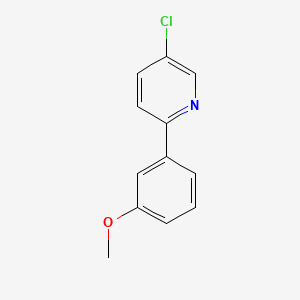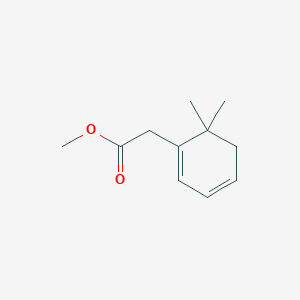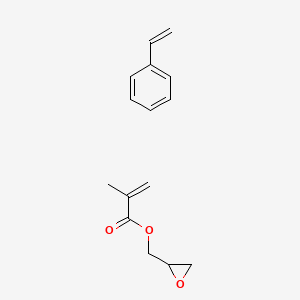
Styrene glycidyl Methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Styrene glycidyl methacrylate is a versatile compound that combines the properties of styrene and glycidyl methacrylate. It is widely used in the production of copolymers and has applications in various fields such as coatings, adhesives, and biomedical devices. The presence of both styrene and glycidyl methacrylate units in the polymer backbone imparts unique properties, making it suitable for a range of applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Styrene glycidyl methacrylate can be synthesized through various polymerization techniques, including free radical polymerization, reversible addition-fragmentation chain transfer (RAFT) polymerization, and atom transfer radical polymerization (ATRP). The choice of polymerization method depends on the desired properties of the final product.
Free Radical Polymerization: This method involves the polymerization of styrene and glycidyl methacrylate in the presence of a free radical initiator such as azobisisobutyronitrile (AIBN) at elevated temperatures.
RAFT Polymerization: This controlled polymerization technique uses a RAFT agent and allows for precise control over the molecular weight and structure of the copolymer.
Industrial Production Methods
Industrial production of this compound typically involves large-scale polymerization reactors where the monomers are polymerized under controlled conditions. The process parameters such as temperature, pressure, and monomer concentration are optimized to achieve high yield and desired polymer properties .
Análisis De Reacciones Químicas
Types of Reactions
Styrene glycidyl methacrylate undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The epoxy group in glycidyl methacrylate can undergo nucleophilic ring-opening reactions with amines, thiols, and acids.
Free Radical Reactions: The styrene unit can participate in free radical polymerization reactions.
Crosslinking Reactions: The epoxy group can also participate in crosslinking reactions, forming three-dimensional networks.
Common Reagents and Conditions
Amines: Used for nucleophilic ring-opening reactions to form amine-functionalized polymers.
Thiols: React with the epoxy group to form thiol-functionalized polymers.
Acids: Can open the epoxy ring to form acid-functionalized polymers.
Major Products Formed
The major products formed from these reactions include amine-functionalized polymers, thiol-functionalized polymers, and acid-functionalized polymers. These functionalized polymers have applications in various fields such as drug delivery, coatings, and adhesives .
Aplicaciones Científicas De Investigación
Styrene glycidyl methacrylate has a wide range of scientific research applications:
Chemistry: Used in the synthesis of functionalized copolymers for various applications.
Biology: Employed in the development of biomaterials for tissue engineering and drug delivery.
Medicine: Used in the fabrication of biomedical devices such as biosensors and implants.
Industry: Applied in the production of coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of styrene glycidyl methacrylate involves the reactivity of the epoxy group in glycidyl methacrylate and the vinyl group in styrene. The epoxy group can undergo nucleophilic ring-opening reactions, while the vinyl group can participate in free radical polymerization. These reactions result in the formation of functionalized polymers with specific properties .
Comparación Con Compuestos Similares
Similar Compounds
Glycidyl Methacrylate: Similar to styrene glycidyl methacrylate but lacks the styrene unit.
Methyl Methacrylate: Another methacrylate compound used in polymer synthesis.
Divinylbenzene: Similar to styrene in structure and used as a crosslinking agent.
Uniqueness
This compound is unique due to the presence of both styrene and glycidyl methacrylate units in the polymer backbone. This combination imparts unique properties such as enhanced reactivity, improved mechanical properties, and the ability to form functionalized polymers .
Propiedades
Número CAS |
25167-42-4 |
|---|---|
Fórmula molecular |
C15H18O3 |
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
oxiran-2-ylmethyl 2-methylprop-2-enoate;styrene |
InChI |
InChI=1S/C8H8.C7H10O3/c1-2-8-6-4-3-5-7-8;1-5(2)7(8)10-4-6-3-9-6/h2-7H,1H2;6H,1,3-4H2,2H3 |
Clave InChI |
YPNZYYWORCABPU-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCC1CO1.C=CC1=CC=CC=C1 |
Números CAS relacionados |
124752-62-1 112760-51-7 25167-42-4 701261-28-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


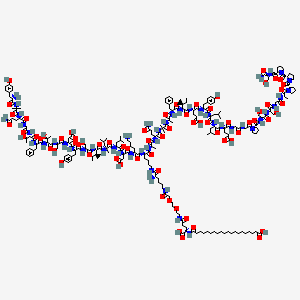
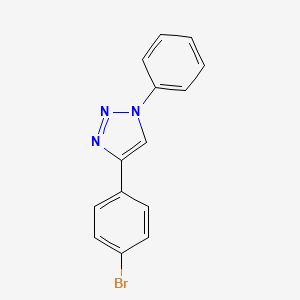
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B14117289.png)

![3-(4-fluorobenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117299.png)
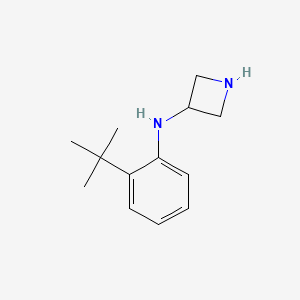
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-4-carboxylate](/img/structure/B14117306.png)
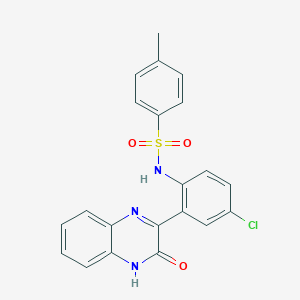
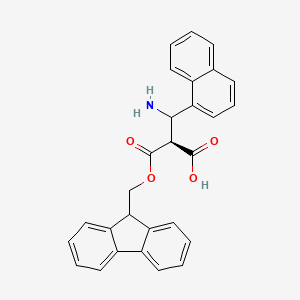
![2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B14117321.png)
